6-(3,4-二氟苯基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮

描述

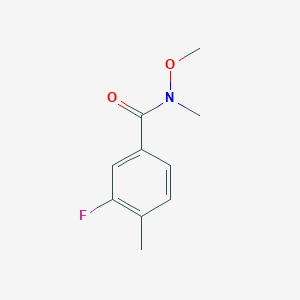

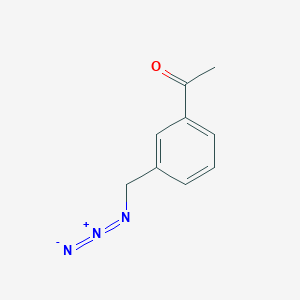

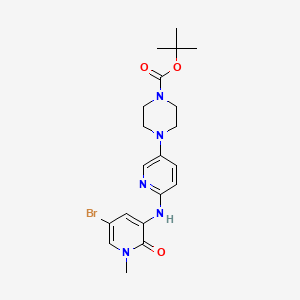

6-(3,4-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or 6-(3,4-DFP)-2-THP-4(1H)-one, is an organic compound of the pyrimidinone family that has been widely studied due to its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. This compound has been used as a building block in the synthesis of various heterocycles, as well as other useful compounds such as antibiotics, non-steroidal anti-inflammatory drugs, and antifungal agents. Additionally, 6-(3,4-DFP)-2-THP-4(1H)-one has been studied for its potential applications in the field of biochemistry, as its unique structure allows for a wide range of biochemical and physiological effects.

科学研究应用

Neurodegenerative Disease Therapeutics

This compound has potential applications in the treatment of neurodegenerative disorders. Derivatives of pyrrolopyrimidine, which share a similar core structure, have been studied for their antagonistic activity on adenosine receptors (ARs). These receptors are targets for therapeutic strategies in conditions like Parkinson’s Disease (PD) and cognitive decline. The compound’s ability to interact with ARs could lead to the development of new medications that improve motor and non-motor symptoms associated with neurodegenerative diseases .

Adenosine Receptor Antagonists

The structural similarity of 6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one to pyrrolopyridine and pyrrolopyrimidine derivatives suggests its use as an adenosine receptor antagonist. These antagonists can be selective for specific AR subtypes, which is crucial for designing drugs with targeted effects and minimal side effects. This specificity is particularly valuable in creating more effective treatments for disorders like insomnia, cardiac conditions, and certain types of cancer .

Purinergic Signaling Modulators

Purinergic signaling involves a variety of cellular functions, including neurotransmission, inflammation, and vascular tone regulation. Compounds that modulate this signaling pathway can have broad therapeutic applications. The compound could be modified to enhance or inhibit purinergic signaling, providing a basis for new drugs that manage conditions such as chronic pain, hypertension, and thrombosis .

Synthetic Chemistry

In synthetic chemistry, this compound could serve as a building block for creating a wide range of heterocyclic compounds. Its structure allows for various modifications, such as Suzuki cross-coupling reactions, which can lead to the synthesis of novel compounds with potential pharmacological activities .

Molecular Diversity

The compound’s unique structure contributes to molecular diversity in drug discovery. By incorporating this compound into combinatorial chemistry libraries, researchers can explore a vast chemical space, leading to the identification of new lead compounds with desirable biological activities .

Genetic Makeup Studies

The compound’s interaction with G-coupled protein receptors (GCPRs), such as ARs, can provide insights into the genetic makeup of these receptors. Understanding the structural characteristics and variations among GCPRs can aid in the development of precision medicine, where treatments are tailored to individual genetic profiles .

Cognitive Function Improvement

As an AR antagonist, this compound could be used to develop drugs that improve cognitive function. By blocking specific AR subtypes, it may enhance neuronal activity and neuroplasticity, leading to potential treatments for memory disorders and attention deficits .

Oncology Research

The compound’s ability to interact with cellular signaling pathways makes it a candidate for cancer research. It could be used to study the role of purinergic signaling in tumor growth and metastasis, and potentially lead to the development of new anticancer drugs .

属性

IUPAC Name |

6-(3,4-difluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2OS/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQZLFIOLLMPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)NC(=S)N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)

![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)

![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)